molecular formula C8H8F3NO2 B183230 ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 120732-04-9

ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B183230
CAS No.: 120732-04-9
M. Wt: 207.15 g/mol
InChI Key: OPRFQUCZHDBZHE-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of trifluoromethylated pyrroles. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyrrole ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the compound’s stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of the trifluoromethyl group into the pyrrole ring. One common method is the trifluoromethylation of pyrrole derivatives using trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoroacetate. The reaction is usually carried out under basic conditions, often with the aid of a catalyst such as copper(I) iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized pyrrole derivatives .

Scientific Research Applications

Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are investigated for their potential as pharmaceutical agents, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate and its derivatives often involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can be compared with other trifluoromethylated compounds, such as:

These compounds share the common feature of having a trifluoromethyl group, which imparts unique chemical and biological properties. this compound is unique in its specific structure and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRFQUCZHDBZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559511
Record name Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120732-04-9
Record name Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of potassium t-butoxide (8.11 g, 0.075 mol) in tetrahydrofuran at -60° C. is treated dropwise with a mixture of ethyl 4,4,4-trifluorocrotonate (10.5 g, 0.063 mol) and p-tolylsulfonylmethylisocyanide (12.2 g, 0.063 mol) in tetrahydrofuran over a 1 hour period, stirred at -60° C. for 30 minutes, allowed to warm to room temperature and quenched with water. The reaction mixture is extracted with ether and ethyl acetate. The combined extracts are washed with brine, dried (MgSO4) and concentrated in vacuo to give a solid residue. Recrystallization from 1,2-dichloroethane affords the title compound as a tan solid, 7.3 g (56%), mp 163°-164° C.
Quantity
8.11 g
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reactant
Reaction Step One
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10.5 g
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reactant
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12.2 g
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reactant
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Synthesis routes and methods II

Procedure details

7.4 g of ethyl 4,4,4-trifluoro-(E)-butenoate (E. T. McBee, J. Am. Soc. Vol. 76 p. 3724 (1924)) and 8.6 g of tosylmethyl isocyanide were introduced into 200 ml of a mixture of dimethylsulfoxide and ethyl ether (1-2) and then 2.9 g of sodium hydride at 50% in vaseline were added in small portions. Hydrogen evolved and after stirring for 30 minutes at 20° C., a few drops of acetic acid were added. The mixture was poured into a mixture of water and ice and was extracted with ether. The extracts were concentrated to dryness by distilling under reduced pressure and the residue was chromatographed over silica. Eluting with a mixture of hexane and ethyl acetate (7-3) to yielded 6.6 g of ethyl 3-trifluoromethyl-1H-pyrrol-4-carboxylate melting at 165° C.
Quantity
7.4 g
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reactant
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8.6 g
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reactant
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mixture
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200 mL
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2.9 g
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Synthesis routes and methods III

Procedure details

A solution of potassium t-butoxide (8.11 g, 0.075 mol) in tetrahydrofuran at -60° C. is treated dropwise with a mixture of ethyl 4,4,4-trifluorocrotonate (10.5 g, 0.063 mol) and p-tolylsulfonylmethylisocyanide (12.2 g, 0.063 mol) in tetrahydrofuran over a 1 hour period, stirred at -60° C. for 30 minutes, allowed to warm to room temperature and quenched with water. The reaction mixture is extracted with ether and ethyl acetate. The combined extracts are washed with brine, dried (MgSO4) and concentrated in vacuo to give a solid residue. Recrystallization from 1,2-dichloroethane affords the title compound as a tan solid, 7.3 g (56%), mp 163°-164° C.
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
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12.2 g
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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